molecular formula C7H6Br2N2 B13004425 4-(Bromomethyl)picolinonitrile hydrobromide

4-(Bromomethyl)picolinonitrile hydrobromide

Cat. No.: B13004425
M. Wt: 277.94 g/mol
InChI Key: LYDHXEWWGQEBGR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)picolinonitrile hydrobromide is a chemical compound with the molecular formula C7H5Br2N2. It is a derivative of picolinonitrile, where a bromomethyl group is attached to the fourth position of the pyridine ring. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)picolinonitrile hydrobromide typically involves the bromination of picolinonitrile. One common method includes the reaction of picolinonitrile with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)picolinonitrile hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include substituted picolinonitriles with various functional groups.

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include primary amines or other reduced forms of the nitrile group.

Scientific Research Applications

4-(Bromomethyl)picolinonitrile hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)picolinonitrile hydrobromide involves its reactivity towards nucleophiles and electrophilesThe nitrile group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzylamine hydrobromide: Similar in structure but with an amine group instead of a nitrile group.

    4-(Bromomethyl)pyridine hydrobromide: Similar in structure but without the nitrile group.

    4-(Chloromethyl)picolinonitrile: Similar but with a chlorine atom instead of a bromine atom.

Uniqueness

4-(Bromomethyl)picolinonitrile hydrobromide is unique due to the presence of both a bromomethyl and a nitrile group, which provides a combination of reactivity and functionality not found in many other compounds. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules and pharmaceuticals .

Properties

Molecular Formula

C7H6Br2N2

Molecular Weight

277.94 g/mol

IUPAC Name

4-(bromomethyl)pyridine-2-carbonitrile;hydrobromide

InChI

InChI=1S/C7H5BrN2.BrH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,4H2;1H

InChI Key

LYDHXEWWGQEBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CBr)C#N.Br

Origin of Product

United States

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